molecular formula C8H9N3O B1300702 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 62321-91-9

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1300702
CAS RN: 62321-91-9
M. Wt: 163.18 g/mol
InChI Key: HLCZCBPPRBHVIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile has been explored in several studies. For instance, a novel compound with a dimethylamino phenyl group was synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-visible spectroscopy . Another study reported the synthesis of a series of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives, using 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a key intermediate . Additionally, novel compounds of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitriles were synthesized by reacting specific aldehydes with ethyl cyanoacetate or malononitrile in the presence of ammonium acetate .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using X-ray crystallography and spectroscopic data. For example, the crystal structure of a 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl) derivative was determined, revealing a monoclinic space group and specific unit cell parameters . Another study provided the crystal structure of a 2-amino-7,7-dimethyl-4-(4-nitrophenyl) derivative, which crystallizes in the triclinic space group and exhibits a dihedral angle between the dihydropyridine ring and the benzene ring . The crystal structure of a 2-amino-4-(4-hydroxy-3-methoxyphenyl) derivative was also reported, showing intermolecular hydrogen bond interactions that stabilize the crystal packing .

Chemical Reactions Analysis

The intermediate structures in the synthesis of these compounds have been studied, revealing insights into the mechanistic pathways. For instance, the reaction of dimethylamino)but-3-en-2-one with malononitrile afforded cyano-dimethylamino)hexa-dienamide isomers, which upon acid-induced cyclization gave a known 1,2-dihydropyridine derivative . The Diels-Alder reaction has also been employed, with a pyrazole ring serving as the diene, leading to the synthesis of a dimethyl dihydropyridine derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been investigated through various analyses. The thermodynamic properties of a novel compound were calculated at different temperatures, and its nonlinear optical behavior was confirmed through the calculation of electric dipole moment, polarizability, and hyperpolarizability values . The antimicrobial activity of some derivatives was evaluated, with certain compounds exhibiting significant antibacterial and antifungal activities . The crystal structures and Hirshfeld surface analyses of other derivatives have been performed to understand the intermolecular interactions within the crystal lattice . Lastly, a study on nanoarchitectonics and molecular docking of a 4-(dimethylamino)pyridin-1-ium derivative revealed its potential as a carbonic anhydrase I inhibitor, supported by docking studies .

Scientific Research Applications

Spectroscopic Analysis and Optical Properties

Pyridine derivatives, including structures similar to "4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile," have been synthesized and their structural features studied by IR and electronic spectroscopy. The optical properties were investigated using UV–vis absorption and fluorescence spectroscopy, showing the effects of substituents on the emission spectra, which are critical for understanding their potential applications in optical materials and devices (Cetina, Tranfić, Sviben, & Jukić, 2010).

Antimicrobial Agents

A novel series of substituted pyridine derivatives has been synthesized and assessed as antimicrobial agents. These compounds exhibited potential DNA gyrase inhibitory activity, examined using in silico molecular docking simulation. Their antimicrobial activities were screened, with some compounds showing good antibacterial and antifungal activities, highlighting their potential in medical and pharmaceutical applications (Khidre & Radini, 2021).

Corrosion Inhibition

Derivatives of "4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile" have been explored as corrosion inhibitors. A specific derivative was synthesized and tested on mild steel in acidic media, demonstrating significant inhibition performance. This research provides insights into the compound's utility in protecting metals from corrosion, essential for industrial applications (Ibraheem, 2019).

Materials Science

The densities, viscosities, and ultrasonic velocities of certain dihydropyridine derivatives have been measured in dimethyl sulfoxide at different temperatures. These experimental data offer valuable insights into solute-solvent and solute-solute interactions, informing the design and synthesis of materials with specific acoustical properties (Baluja & Talaviya, 2016).

Antitumor Agents

The synthesis of biologically active novel systems derived from pyridine derivatives has been reported. These compounds have shown significant antitumor activities, indicating their potential application in developing new cancer therapies (El-Shaaer, 2013).

Safety and Hazards

DMAP is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(dimethylamino)-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11(2)7-3-4-10-8(12)6(7)5-9/h3-4H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCZCBPPRBHVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363393
Record name 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS RN

62321-91-9
Record name 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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